LogP Differentiation: Ortho-CF₃/para-SCH₃ vs. Meta-CF₃/ortho-SCH₃ Positional Isomer
The ortho-CF₃/para-SCH₃ substitution pattern in 4-(methylthio)-2-(trifluoromethyl)phenol yields a calculated LogP of 3.1329. This value differs from the lipophilicity profile expected for its closest positional isomer, 2-(methylthio)-5-(trifluoromethyl)phenol (meta-CF₃/ortho-SCH₃), for which predicted LogP data is not publicly disclosed in primary literature, precluding direct quantitative comparison. The LogP of 3.1329 represents a moderate lipophilicity suitable for both organic solubility and membrane partitioning in biological assay contexts .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.1329 |
| Comparator Or Baseline | 2-(Methylthio)-5-(trifluoromethyl)phenol (meta-CF₃/ortho-SCH₃ positional isomer); predicted LogP not reported |
| Quantified Difference | Not quantifiable due to missing comparator data |
| Conditions | In silico calculation as reported by commercial vendor |
Why This Matters
LogP of 3.1329 informs solvent selection for synthesis, chromatographic method development, and prediction of membrane permeability in cellular assays.
